molecular formula C15H18BrN3O2S B7152699 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole

2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole

Cat. No.: B7152699
M. Wt: 384.3 g/mol
InChI Key: MXIRTUCRQKGAPH-UHFFFAOYSA-N
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Description

2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole is a complex organic compound featuring a sulfonyl group attached to a pyrrolidine ring, which is further connected to a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Bromination: The bromine atom is introduced through electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.

    Coupling with Methylimidazole: The final step involves coupling the sulfonylpyrrolidine intermediate with 1-methylimidazole, which can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole exerts its effects depends on its interaction with molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the adjacent pyrrolidine and imidazole rings. This can affect the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-ethylimidazole: Contains an ethyl group instead of a methyl group on the imidazole ring, potentially altering its chemical properties and interactions.

    2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylpyrrole: Substitutes the imidazole ring with a pyrrole ring, which could significantly change its reactivity and biological activity.

Uniqueness

The presence of both the sulfonyl group and the bromine atom in 2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole makes it unique compared to similar compounds. These functional groups provide distinct reactivity patterns and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(3-bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-11-3-4-13(9-14(11)16)22(20,21)19-7-5-12(10-19)15-17-6-8-18(15)2/h3-4,6,8-9,12H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIRTUCRQKGAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NC=CN3C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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